Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate
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Overview
Description
Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate is an organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.282 g/mol This compound is a derivative of carbamate and chroman, featuring a hydroxy group on the chroman ring and an ethyl carbamate moiety
Preparation Methods
The synthesis of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-hydroxychroman-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the chroman ring can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The hydroxy group on the chroman ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The carbamate moiety can undergo hydrolysis, releasing the active chroman derivative, which can then interact with various biological pathways .
Comparison with Similar Compounds
Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate can be compared with other carbamate derivatives such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Propyl carbamate: Contains a propyl group instead of an ethyl group.
Phenyl carbamate: Features a phenyl group, offering different chemical properties and reactivity. The uniqueness of this compound lies in its combination of the chroman ring and carbamate moiety, providing distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-17-12(15)14-9-13(16)7-8-18-11-6-4-3-5-10(11)13/h3-6,16H,2,7-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJJDDWEZJRPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1(CCOC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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